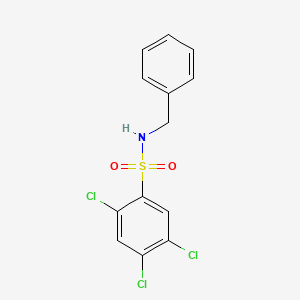

N-benzyl-2,4,5-trichlorobenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H10Cl3NO2S |

|---|---|

Molekulargewicht |

350.6 g/mol |

IUPAC-Name |

N-benzyl-2,4,5-trichlorobenzenesulfonamide |

InChI |

InChI=1S/C13H10Cl3NO2S/c14-10-6-12(16)13(7-11(10)15)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 |

InChI-Schlüssel |

LKBQRBKMICACMR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis of N-benzyl-2,4,5-trichlorobenzenesulfonamide

The most straightforward methods for the synthesis of this compound involve the direct coupling of a 2,4,5-trichlorobenzenesulfonyl derivative with benzylamine (B48309). This transformation is typically achieved through nucleophilic acyl substitution or related coupling reactions.

Nucleophilic Acyl Substitution Routes

The reaction of 2,4,5-trichlorobenzenesulfonyl chloride with benzylamine stands as the most common and direct method for the synthesis of this compound. This reaction proceeds via a nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The general reaction is depicted below:

Reaction Scheme: C₆H₂Cl₃SO₂Cl + C₆H₅CH₂NH₂ → C₆H₂Cl₃SO₂NHCH₂C₆H₅ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise form a non-nucleophilic ammonium (B1175870) salt with the starting amine, thus halting the reaction. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself. The choice of solvent is also crucial, with aprotic solvents such as dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) being frequently employed to facilitate the reaction. cbijournal.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 2,4,5-Trichlorobenzenesulfonyl chloride | Benzylamine | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature |

| 2,4,5-Trichlorobenzenesulfonyl chloride | Benzylamine | Excess Benzylamine | Tetrahydrofuran (THF) | Room temperature |

Coupling Reactions Involving Benzylamine and Sulfonyl Chlorides

The formation of the sulfonamide bond is a classic example of a coupling reaction. While the direct reaction with the sulfonyl chloride is prevalent, variations in reaction conditions and reagents can be employed to optimize yield and purity. For instance, carrying out the reaction at low temperatures (e.g., 0 °C) and slowly adding the sulfonyl chloride to a solution of the amine and base can help to control the exothermic nature of the reaction and minimize side-product formation. cbijournal.com The use of inorganic bases such as potassium carbonate has also been reported in similar sulfonylation reactions. nsf.gov

Catalytic Approaches to Sulfonamide Formation

Modern synthetic methodologies have explored catalytic approaches to sulfonamide synthesis, which can offer milder reaction conditions and broader substrate scope. While a specific catalytic synthesis for this compound is not extensively documented, general catalytic methods for N-benzylation of sulfonamides and direct C-H sulfonamidation are relevant.

One such approach involves the silver-catalyzed sulfonamidation of benzylic C-H bonds. researchgate.net This method provides an alternative route where a pre-formed sulfonamide (in this case, 2,4,5-trichlorobenzenesulfonamide) could theoretically be benzylated at the nitrogen atom. However, the more direct coupling of the sulfonyl chloride with benzylamine is generally more atom-economical and straightforward for this specific target molecule.

Catalytic systems, such as those employing iron (Fe₃O₄-DIPA), have been shown to be effective for the synthesis of sulfonamides from sulfonyl chlorides and amines with high yields. cbijournal.com Such catalytic methods could potentially be applied to the synthesis of this compound.

Synthesis of Key Precursors to this compound

The successful synthesis of the target compound relies on the availability of its key precursors: 2,4,5-trichlorobenzenesulfonyl halides and benzylamine derivatives.

Preparation of 2,4,5-Trichlorobenzenesulfonyl Halides

The primary precursor for the sulfonyl moiety is 2,4,5-trichlorobenzenesulfonyl chloride. Its synthesis typically starts from 1,2,4-trichlorobenzene (B33124).

A common industrial method involves the sulfonation of 1,2,4-trichlorobenzene with fuming sulfuric acid (oleum) to produce 2,4,5-trichlorobenzenesulfonic acid. This intermediate is then converted to the corresponding sulfonyl chloride. A patented method describes the sulfonation of 1,2,4-trichlorobenzene with fuming sulfuric acid at a temperature of 100-105 °C to yield 2,4,5-trichlorobenzenesulfonic acid.

The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org The reaction with thionyl chloride, for example, produces the desired sulfonyl chloride along with gaseous byproducts (SO₂ and HCl), which can be readily removed.

| Starting Material | Reagent(s) | Intermediate | Chlorinating Agent | Product |

| 1,2,4-Trichlorobenzene | Fuming Sulfuric Acid | 2,4,5-Trichlorobenzenesulfonic acid | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | 2,4,5-Trichlorobenzenesulfonyl chloride |

Synthesis of Benzylamine Derivatives

Benzylamine is a commercially available primary amine and is the key precursor for the benzyl (B1604629) moiety of the target molecule. It can be synthesized through various methods, with the ammonolysis of benzyl chloride being a common industrial route. prepchem.comaskfilo.com In this process, benzyl chloride is treated with ammonia (B1221849). To avoid the formation of secondary and tertiary amines, a large excess of ammonia is typically used. prepchem.com

An alternative laboratory-scale preparation involves the reaction of benzyl chloride with hexamethylenetetramine, followed by acidic hydrolysis of the resulting salt. prepchem.com Other synthetic routes to benzylamine include the reduction of benzonitrile (B105546) or the reductive amination of benzaldehyde. wikipedia.org

For the synthesis of this compound, unsubstituted benzylamine is the direct precursor. However, the general synthetic routes described can be adapted to use substituted benzylamine derivatives if structural modifications to the benzyl group are desired.

General Synthetic Techniques for N-Benzylation and Sulfonamide Formation

The creation of this compound can be approached through two primary retrosynthetic disconnections: formation of the sulfonamide bond or N-benzylation of a pre-existing sulfonamide.

Amidation Reactions

The most direct and common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of this compound, this involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with benzylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A relevant example of this type of reaction is the synthesis of a human glucocorticoid receptor (hGR) ligand, which involved the reaction of α-methyltryptamine with 2,4,5-trichlorobenzenesulfonyl chloride. sigmaaldrich.com This demonstrates the feasibility of using 2,4,5-trichlorobenzenesulfonyl chloride as a building block in the synthesis of complex sulfonamides. sigmaaldrich.com The general reaction is versatile, and various amines can be used to produce a diverse range of sulfonamides. cbijournal.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Key Features | Reference |

|---|---|---|---|---|

| 2,4,5-Trichlorobenzenesulfonyl chloride | Benzylamine | This compound | Direct formation of the target compound. | General Method |

| 2,4,5-Trichlorobenzenesulfonyl chloride | α-Methyltryptamine | N-(α-methyltryptamine)-2,4,5-trichlorobenzenesulfonamide | Demonstrates the reactivity of the sulfonyl chloride. sigmaaldrich.com | sigmaaldrich.com |

| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | Analogous reaction with a different sulfonyl chloride. nih.gov | nih.gov |

The reaction conditions for such amidations can be optimized. For instance, studies have shown that these reactions can be carried out in various solvents, and the choice of base can influence the reaction rate and yield. nih.gov

Acid-Mediated Annulation and Cyclization Strategies

N-benzylsulfonamide scaffolds can undergo intramolecular cyclization reactions under acidic conditions to form various heterocyclic structures. These reactions, while not leading directly to the acyclic target compound, represent important chemical transformations of related molecules. For instance, N-benzyl-cinnamamides can be cyclized using triflic acid to yield 5-aryl-benzazepin-3-ones. researchgate.net

Similarly, acid-mediated intramolecular cyclizations of (N-aryl)-acetylenic sulfonamides have been reported to produce fused and spirocyclic sultams. researchgate.netnih.gov These strategies demonstrate that the N-benzylsulfonamide moiety can serve as a precursor to more complex, cyclic structures. The specific outcome of these cyclizations is often dependent on the nature of the substituents on the aromatic rings and the reaction conditions employed. researchgate.net

| Starting Material | Acid Catalyst | Product Type | Reference |

|---|---|---|---|

| N-Benzyl-cinnamamides | Triflic acid | 5-Aryl-benzazepin-3-ones | researchgate.net |

| (N-Aryl)-acetylenic sulfonamides | Various acids | Benzo-fused and spirocyclic sultams | researchgate.netnih.gov |

Benzylation of Aromatic Amines

An alternative synthetic route to this compound involves the initial formation of 2,4,5-trichlorobenzenesulfonamide, followed by N-benzylation. A variety of methods exist for the benzylation of amines and related compounds.

A highly analogous transformation is the benzylation of 4-methylbenzenesulfonamide to afford N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov This two-step process involves first preparing the primary sulfonamide from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation. nsf.gov The benzylation of the sulfonamide can be achieved using benzyl bromide in the presence of a base such as cesium carbonate. nih.gov

General methods for the benzylation of aromatic amines include reactions with benzyl chloride in the presence of a phase-transfer catalyst and a base. google.com Other approaches utilize benzyl alcohols with catalysts like samarium(II) iodide under microwave conditions or manganese(I) pincer catalysts. organic-chemistry.org

| Substrate | Benzylation Reagent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonamide derivative | Benzyl bromide | Not specified | N-Benzyl-4-methylbenzenesulfonamide derivative | nsf.gov |

| Aromatic Amine | Benzyl chloride | Phase-transfer catalyst/Inorganic base | Arylbenzylamine | google.com |

| Aromatic Amine | Benzylic alcohol | SmI₂ | Monobenzylated aromatic amine | organic-chemistry.org |

| Aniline | Benzyl alcohol | Mn(I) pincer catalyst | N-Alkylated aniline | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of many biologically active molecules and serves as a versatile synthon in organic chemistry. Its reactivity is primarily centered around the nitrogen and sulfur atoms.

The nitrogen atom of the sulfonamide in N-benzyl-2,4,5-trichlorobenzenesulfonamide is weakly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. Nevertheless, it can participate in various transformations. N-alkylation of primary sulfonamides is a common reaction, often requiring a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. ionike.comresearchgate.net While this compound is already N-benzylated, further reactions at the nitrogen center are plausible under specific conditions, although they may require harsher reagents or catalytic activation. The synthesis of N-alkylated sulfonamides can be achieved through methods like the borrowing hydrogen approach, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. researchgate.net

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base to form a sulfonamide anion. This anion is stabilized by the delocalization of the negative charge onto the adjacent sulfonyl group. The formation of this anion is a critical step in many reactions involving sulfonamides. For instance, the benzylation of a primary sulfonamide to form a secondary sulfonamide like N-benzyl-4-methylbenzenesulfonamide proceeds through the formation of a sulfonamide anion that then acts as a nucleophile. nsf.gov This anionic intermediate of this compound could potentially react with a variety of electrophiles, leading to further functionalization at the nitrogen atom.

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group attached to the sulfonamide nitrogen introduces a different set of reactive possibilities, primarily centered on the benzylic carbon and the aromatic ring.

The benzylic C-H bonds in N-benzyl sulfonamides are susceptible to oxidation. For example, N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines using reagents like potassium persulfate (K₂S₂O₈). nih.gov This transformation is believed to proceed via a radical mechanism involving hydrogen atom abstraction from the benzylic position. nih.gov Such an oxidation of this compound would yield the corresponding N-(2,4,5-trichlorobenzenesulfonyl)imine. Furthermore, direct C-H functionalization of benzylic positions offers a pathway for the synthesis of N-benzyl sulfonamides. Silver-catalyzed sulfonamidation of benzylic C(sp³)-H bonds is one such method. researchgate.net

A significant aspect of the reactivity of N-benzyl derivatives is their ability to form azomethine ylide intermediates, which are highly reactive 1,3-dipoles. These ylides can be generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine and similar precursors. mdpi.com These nonstabilized azomethine ylides are versatile synthons for the construction of nitrogen-containing heterocycles through [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, aldehydes, and imines. mdpi.comnih.govnih.gov For instance, the reaction of an N-benzyl azomethine ylide with 2-benzothiazolamines can produce imidazolidine (B613845) derivatives. nih.gov This reactivity suggests that this compound could potentially serve as a precursor for the generation of a corresponding azomethine ylide, which could then be trapped in cycloaddition reactions to synthesize complex heterocyclic structures.

| Reaction Type | Reagents/Conditions | Product Type |

| Benzylic Oxidation | K₂S₂O₈, Pyridine | N-Arylsulfonylimine |

| [3+2] Cycloaddition | TFA, Dipolarophile | N-containing heterocycles |

Reactivity of the Polychlorinated Phenyl Ring

The 2,4,5-trichlorophenyl group is an electron-deficient aromatic system due to the presence of three electron-withdrawing chlorine atoms and the sulfonyl group. This electronic nature dictates its reactivity, particularly towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

This compound is primed for undergoing Nucleophilic Aromatic Substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group, in this case, a chloride ion, on the aromatic ring. Aromatic rings, typically nucleophilic, become electrophilic and thus reactive towards nucleophiles when strong electron-withdrawing groups are present. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing sulfonamide group. This stabilization is a key factor for the reaction to proceed. nih.govmasterorganicchemistry.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The positions of the chlorine atoms are ortho and para to the activating sulfonamide group, which is optimal for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.orglibretexts.org Therefore, these positions are the most likely sites for nucleophilic attack. Reactions with various nucleophiles such as alkoxides, amines, and thiolates can be anticipated, leading to the substitution of one or more chlorine atoms.

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product Type |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | N-benzyl-alkoxy-dichlorobenzenesulfonamide |

| Amine (R₂NH) | Ammonia (B1221849) (NH₃), Dimethylamine ((CH₃)₂NH) | N-benzyl-amino-dichlorobenzenesulfonamide |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | N-benzyl-arylthio-dichlorobenzenesulfonamide |

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | N-benzyl-hydroxy-dichlorobenzenesulfonamide |

Reductive Dechlorination Studies

Reductive dechlorination is a process where a chlorine atom on a molecule is replaced by a hydrogen atom. This reaction is of significant environmental interest for the remediation of polychlorinated compounds like polychlorinated biphenyls (PCBs). nih.govnih.gov Similar principles can be applied to this compound.

This process typically occurs under anaerobic conditions, often mediated by microorganisms or through chemical methods involving catalysts. nih.govepa.gov Studies on PCBs have shown that dechlorination is not random, with certain chlorine atoms being preferentially removed. Dechlorination of PCBs by anaerobic microorganisms, for example, primarily occurs from the meta and para positions. nih.govepa.gov For this compound, this would correspond to the chlorine atoms at positions 4 and 5. The sequential removal of chlorine atoms would lead to the formation of various dichloro- and monochloro-benzenesulfonamide derivatives, and ultimately, N-benzyl-benzenesulfonamide.

Chemical methods for reductive dechlorination include catalytic hydrodechlorination using hydrogen gas and a metal catalyst (e.g., Palladium), or reactions involving zero-valent iron (Fe⁰). nih.gov These methods can effectively remove chlorine atoms from aromatic rings.

Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and pathways of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthesis protocols.

Investigation of Reaction Mechanisms

As detailed in section 3.3.1, the SNAr mechanism is the most probable pathway for substitution reactions on the chlorinated ring. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. masterorganicchemistry.com The reaction rate is therefore highly dependent on the strength of the nucleophile and the ability of the aromatic system to stabilize the resulting negative charge. The presence of three chlorine atoms and a powerful sulfonamide group makes the ring highly electrophilic, suggesting that these reactions would proceed at reasonable rates.

For reductive dechlorination, the mechanisms are more varied. Biologically-mediated dechlorination is an enzymatic process. epa.gov Chemical methods like catalytic hydrodechlorination involve the adsorption of the chlorinated compound onto the catalyst surface, followed by reaction with hydrogen. nih.gov

Impact of Reagent Addition Sequence on Reaction Outcomes

The sequence in which reagents are added can have a profound effect on the final product, especially in one-pot syntheses. Research in sulfonamide synthesis has shown that altering the order of addition can selectively favor one reaction pathway over another. nih.gov For instance, in a system where both SNAr and sulfonamide formation are possible, the sequence can determine the outcome.

Consider a hypothetical synthesis where a precursor molecule could either react with benzylamine (B48309) to form the sulfonamide or undergo an SNAr reaction. If the sulfonyl chloride is formed first and then the amine is added, the expected sulfonamide product, this compound, would likely form. nih.gov However, if the reaction conditions were altered or if a different set of reagents were used where a nucleophile is present before the sulfonamide bond is fully secured, a competing SNAr reaction on the ring could occur. This programmability allows for selective synthesis based on procedural design. nih.gov

| Sequence | Intermediate | Expected Major Product |

|---|---|---|

| 1. Formation of 2,4,5-trichlorobenzenesulfonyl chloride 2. Addition of Benzylamine | 2,4,5-trichlorobenzenesulfonyl chloride | This compound |

| 1. Reaction of a precursor with a nucleophile (e.g., NaOCH₃) 2. Subsequent reaction to form sulfonamide | Methoxy-dichloro-substituted intermediate | A methoxy-substituted N-benzyl-dichlorobenzenesulfonamide |

Influence of Solvent Systems on Reaction Profiles

The choice of solvent is critical as it can significantly affect reaction rates and even the reaction mechanism. wikipedia.org For SNAr reactions, the solvent's ability to solvate the species involved, particularly the nucleophile, is paramount.

Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally the preferred choice for SNAr reactions. These solvents can solvate cations well but are poor at solvating anions (the nucleophile). youtube.com This leaves the nucleophile "bare" and highly reactive, thus increasing the reaction rate. wikipedia.orgyoutube.com

Polar protic solvents (e.g., water, ethanol, methanol) can solvate both cations and anions effectively. They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them. youtube.comyoutube.com This stabilization lowers the ground state energy of the nucleophile, increasing the activation energy of the reaction and thus slowing it down significantly. youtube.com

Non-polar solvents (e.g., hexane, toluene) are generally unsuitable as they cannot dissolve the ionic or highly polar nucleophiles required for the reaction. youtube.com

The influence of the solvent is a key consideration for controlling the kinetics of substitution reactions on the this compound ring system.

| Solvent Type | Examples | Effect on Nucleophile | Expected SNAr Reaction Rate |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | Weakly solvated, highly reactive | Fast |

| Polar Protic | Water, Ethanol, Methanol | Strongly solvated (H-bonding), less reactive | Slow |

| Non-Polar | Hexane, Toluene, Benzene (B151609) | Poor solubility of nucleophile | Very Slow / No Reaction |

Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Analysis

While specific crystallographic data for N-benzyl-2,4,5-trichlorobenzenesulfonamide is not available in the cited literature, its structural properties can be inferred by analogy to closely related compounds, such as other N-benzyl sulfonamides and molecules containing the 2,4,5-trichlorophenyl moiety. nih.govnsf.govderpharmachemica.com

The core structure of a sulfonamide features a sulfur atom with a distorted tetrahedral geometry. nsf.govbiointerfaceresearch.com The molecular conformation is largely defined by the torsion angles around the S-N and S-C bonds. In related N-benzyl sulfonamides, the aryl groups are often oriented gauche to one another around the S-N bond. nsf.gov For instance, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, the C-S-N-C torsion angle is 84.2(2)°. nsf.gov Similarly, in phenyl 2,4,5-trichlorobenzenesulfonate, a related structure, the two aryl rings are inclined to one another by 72.40 (7)°. nih.gov This suggests that the trichlorophenyl and benzyl (B1604629) groups in this compound likely adopt a non-planar arrangement to minimize steric hindrance. The bond lengths and angles around the sulfonamide core (S=O, S-N, S-C) are expected to be consistent with established values for this functional group. nsf.govbiointerfaceresearch.com

The crystal packing of this compound is expected to be governed by a variety of weak intermolecular forces.

Hydrogen Bonding: For secondary sulfonamides (containing an N-H bond), intermolecular N-H···O hydrogen bonds are a dominant feature, often forming chains or dimers that define the supramolecular architecture. derpharmachemica.com

C-Cl···π Interactions: The electron-rich π-system of the benzene (B151609) rings can interact with the electrophilic chlorine atoms of the 2,4,5-trichlorobenzenesulfonyl group on an adjacent molecule. This type of interaction has been observed in the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate, where it links molecules into ribbons. nih.gov

π-π Stacking: Interactions between the aromatic rings of the benzyl and trichlorophenyl groups can also play a role in the crystal packing, although these may be offset due to the steric bulk and electronic nature of the substituents. derpharmachemica.com

Specific crystallographic data for this compound have not been reported. However, related N-benzyl sulfonamides and chlorinated benzenesulfonamides crystallize in various systems. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide crystallizes in the orthorhombic system with the space group Pna2₁, while N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide crystallizes in the triclinic P-1 space group. nsf.govderpharmachemica.com The determination of precise unit cell parameters and the space group for the title compound would require experimental single-crystal X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for Analogous Sulfonamide Compounds

| Compound Name | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna2₁ | nsf.govresearchgate.net |

| N-benzyl-4-methylbenzenesulfonamide | Triclinic | P-1 | nih.gov |

| N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide | Triclinic | P-1 | derpharmachemica.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of N-benzyl-2,4,5-trichlorobenzenesulfonamide. These calculations provide a detailed picture of the molecule's electronic distribution and energy landscape.

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals important information about the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.comnih.gov For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G+(d,p), are employed to determine these values. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov In a molecule like this compound, the electronegative oxygen and chlorine atoms are expected to create regions of negative potential, while hydrogen atoms are associated with positive potential. nih.govnih.gov This mapping is crucial for understanding non-covalent interactions, such as hydrogen bonding.

Table 1: Illustrative Quantum Chemical Parameters This table presents typical parameters that would be calculated for a sulfonamide derivative based on methodologies from related studies. Specific values for this compound are not available in the cited literature.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and stability |

The flexibility of the N-benzyl group allows this compound to adopt various conformations. Conformational analysis is performed to identify the most stable, low-energy spatial arrangements of the atoms. By systematically rotating the rotatable bonds (e.g., the C-S, S-N, and N-C bonds) and calculating the potential energy at each step, an energetic landscape can be mapped. The conformation corresponding to the global energy minimum is considered the most probable structure in the ground state. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. mdpi.com

Molecular Modeling and Simulation

Building upon quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior of this compound and its interactions within a simulated biological environment.

Molecular dynamics (MD) simulations provide insights into the conformational stability of a molecule over time. nih.gov By simulating the movements of atoms and bonds under defined conditions (e.g., in a solvent like water), MD can verify if the minimum-energy conformation found through quantum calculations is stable in a more realistic, dynamic environment. researchgate.net For sulfonamide-protein complexes, MD simulations are used to assess the stability of the ligand within the binding site, often by analyzing the root-mean-square deviation (RMSD) of the complex over the simulation period. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govbiointerfaceresearch.com This method helps to understand the binding mode and estimate the binding affinity (e.g., in kcal/mol). nih.gov For a compound like this compound, docking studies could be used to screen for potential protein targets and predict the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govresearchgate.net The results of docking studies are crucial for structure-based drug design. nih.gov

Table 2: Example of Docking Study Results This table illustrates the type of data generated from docking studies on similar N-benzyl or sulfonamide compounds. Specific docking results for this compound are not available in the cited literature.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Model Enzyme (e.g., Kinase) | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Leu25, Val57 | Hydrophobic |

Quantum chemical calculations can also predict spectroscopic parameters, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical spectra are often calculated using DFT methods. researchgate.net Comparing the calculated spectroscopic data with experimental results serves as a valuable tool for structural confirmation of the synthesized compound. epstem.net Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the calculated data. epstem.net

Synthesis and Investigation of N Benzyl 2,4,5 Trichlorobenzenesulfonamide Derivatives and Analogues

Modification of the Benzyl (B1604629) Moiety

The benzyl group of N-benzyl-2,4,5-trichlorobenzenesulfonamide offers a versatile scaffold for synthetic modification, allowing for a systematic investigation of structure-activity relationships. Modifications can be broadly categorized into substitutions on the aromatic ring and alterations to the benzylic methylene group.

Aromatic Ring Substitutions (e.g., Halogenation, Alkoxylation, Nitro Groups)

Substituents on the phenyl ring of the benzyl moiety can significantly influence the electronic and steric properties of the entire molecule.

Halogenation: The introduction of halogen atoms onto the benzyl ring can be achieved through various synthetic methodologies. For instance, brominated derivatives of N-benzylated compounds have been synthesized by reacting the corresponding amine with a halogenated benzaldehyde in the presence of a reducing agent like sodium borohydride nih.gov. A similar strategy could be employed to generate halogen-substituted N-benzyl-2,4,5-trichlorobenzenesulfonamides. For example, reacting 2,4,5-trichlorobenzenesulfonamide with a halogen-substituted benzyl halide in the presence of a base would yield the desired product. Research on related N-benzyl nitrones has shown the successful incorporation of one or two fluorine atoms on the phenyl ring, indicating that such modifications are synthetically accessible mdpi.commdpi.com.

Alkoxylation: The incorporation of alkoxy groups, such as a methoxy group, onto the benzyl moiety can be accomplished through standard synthetic transformations. For example, the synthesis of N-(4-methoxybenzyl)-acetamide has been reported, demonstrating the feasibility of introducing alkoxy substituents onto a benzylamine (B48309) precursor which can then be reacted with 2,4,5-trichlorobenzenesulfonyl chloride.

Nitro Groups: The synthesis of derivatives bearing a nitro group on the benzyl ring can be achieved by reacting 2,4,5-trichlorobenzenesulfonamide with a nitro-substituted benzyl halide. A reported synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide illustrates a similar transformation where a nitro-substituted acyl chloride is reacted with an amine nsf.gov. This suggests that nitrobenzyl derivatives of the target compound are synthetically accessible.

Table 1: Examples of Aromatic Ring Substitutions on the Benzyl Moiety of Analogous Compounds

| Substituent | Compound Class | Synthetic Precursors | Reference |

| Bromine | N-Benzylated phenylethylamines and tryptamines | Amine and bromo-substituted benzaldehyde | nih.gov |

| Fluorine | N-Benzyl nitrones | N-benzylhydroxylamine and fluoro-substituted aldehydes | mdpi.commdpi.com |

| Methoxy | N-(4-methoxybenzyl)-acetamide | 4-methoxybenzyl alcohol and acrylonitrile | |

| Nitro | N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride | nsf.gov |

Aliphatic Chain Modifications

Modifications to the aliphatic linker between the nitrogen atom and the phenyl ring of the benzyl group can provide insights into the spatial requirements of the molecule. A key example of such a modification is the introduction of an allyl group. The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been successfully achieved researchgate.netsemanticscholar.org. This was accomplished through a two-step process starting with the reaction of 4-methylbenzenesulfonyl chloride with allylamine, followed by benzylation of the resulting sulfonamide researchgate.netsemanticscholar.org. This methodology could be adapted to synthesize N-allyl-N-benzyl-2,4,5-trichlorobenzenesulfonamide.

Modification of the Sulfonamide Bridge

The sulfonamide linkage is a critical component of the molecule, and its replacement with isosteric groups can lead to derivatives with altered physicochemical and pharmacological properties.

Isosteric Replacements

Bioisosteric replacement of the sulfonamide group is a strategy employed in drug design to modulate properties such as acidity, lipophilicity, and metabolic stability tandfonline.comdrughunter.comacs.org. While direct isosteric replacements for the sulfonamide bridge in this compound are not extensively documented in readily available literature, general principles of bioisosterism can be applied.

One common bioisostere for a sulfonamide is an N-acylsulfonamide. This functional group can present different vectors for structural diversification and can modulate the physicochemical properties of the parent molecule nih.gov. Another potential bioisosteric replacement is the sulfoximine group, which is a monoaza analogue of a sulfone nih.gov. The nitrogen atom of the sulfoximine can be further substituted, offering additional points for modification nih.gov.

Heterocyclic rings are also utilized as bioisosteres for sulfonamides. For instance, 5-oxo-1,2,4-oxadiazole and related thiadiazole rings have been used as replacements for the tetrazole moiety in AT1 receptor antagonists, which itself can be considered a bioisostere of a carboxylic acid, a group that sulfonamides can also mimic acs.org.

Table 2: Potential Isosteric Replacements for the Sulfonamide Bridge

| Isosteric Group | Key Features | Reference |

| N-Acylsulfonamide | Modulates acidity and provides additional points for substitution. | nih.gov |

| Sulfoximine | Monoaza analogue of a sulfone; N-substitution is possible. | nih.gov |

| 5-Oxo-1,2,4-oxadiazole | Heterocyclic ring that can mimic the electronic properties of the sulfonamide. | acs.org |

Modification of the Trichlorophenyl Moiety

The 2,4,5-trichlorophenyl group is a key structural feature of the parent compound. Altering the halogenation pattern on this phenyl ring can significantly impact the molecule's properties.

Alterations in Halogenation Pattern (e.g., Di-, Tetra-, Penta-chlorination or Fluorination)

The synthesis of N-benzyl benzenesulfonamide analogues with different halogenation patterns on the phenylsulfonyl moiety is a viable strategy to explore the impact of these substituents.

Di- and Polychlorination: The synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine has been reported, demonstrating the feasibility of incorporating a dichlorophenyl group into a related scaffold researchgate.net. The general synthesis of N-(2,4,5-trichlorophenyl)sulfonamides from 2,4,5-trichloroaniline suggests that other polychlorinated anilines could be used as starting materials to generate benzenesulfonyl chlorides with varying chlorination patterns, which could then be reacted with benzylamine.

Fluorination: The introduction of fluorine atoms in place of chlorine can lead to significant changes in the electronic properties and lipophilicity of the molecule. The synthesis of fluorinated sulfonamides is an active area of research. For example, fluorinated sulfonamides have been prepared through nucleophilic aromatic substitution reactions of tetrafluorophthalonitrile with various sulfonamides. While this example involves a different scaffold, it highlights the interest in and feasibility of synthesizing fluorinated sulfonamide derivatives.

Table 3: Examples of Altered Halogenation Patterns in Analogous Compounds

| Halogenation Pattern | Compound Class | Synthetic Approach | Reference |

| Dichlorophenyl | N-benzyl-1-phenyl-1H-tetrazol-5-amine | Synthesis from 2,3-dichloroaniline | researchgate.net |

| Trichlorophenyl | N-cycloalkylsulfonamides | Synthesis from 2,4,5-trichloroaniline | |

| Fluorinated Phenyl | N-Benzyl nitrones | Use of fluorinated benzaldehydes | mdpi.commdpi.com |

Incorporation of Other Aromatic or Heterocyclic Rings

One common approach involves the use of substituted benzylamines in the initial sulfonylation reaction. For instance, reacting 2,4,5-trichlorobenzenesulfonyl chloride with benzylamines bearing additional aromatic or heterocyclic substituents would yield the desired derivatives. This method allows for a straightforward incorporation of a wide range of functionalities.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new aromatic or heterocyclic rings onto the existing this compound structure. These methods are particularly useful for creating carbon-carbon or carbon-nitrogen bonds, respectively, and offer a high degree of control over the final product's structure.

The incorporation of heterocyclic rings, such as furan, pyrimidine, benzimidazole, triazole, and oxadiazole, has been explored in the synthesis of other N-benzyl derivatives. For example, the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide involved addition, rearrangement, and intramolecular cyclization reactions. Similarly, N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine was synthesized via a one-pot reaction. These methodologies could potentially be adapted for the synthesis of this compound analogues.

A representative synthesis could involve the reaction of a heterocyclic amine with 2,4,5-trichlorobenzenesulfonyl chloride, or the coupling of a halogenated this compound derivative with a heterocyclic boronic acid. The choice of synthetic route would depend on the desired final structure and the reactivity of the starting materials.

Table 1: Examples of Incorporated Aromatic and Heterocyclic Rings in N-Benzyl Derivatives

| Ring System | Synthetic Method | Reference |

| Furan | Condensation Reaction | |

| Pyrimidine | Addition, Rearrangement, Cyclization | |

| Benzimidazole | Reaction with Benzyl Bromide | |

| 1,2,3-Triazole | Click Chemistry | |

| 1,3,4-Oxadiazole | One-Pot Four-Component Reaction |

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives of this compound involves the introduction of multiple functional groups onto the core structure. These modifications aim to fine-tune the physicochemical properties of the parent compound. The synthetic strategies often require multi-step reaction sequences and careful control of reaction conditions to achieve the desired regioselectivity.

One approach to polyfunctionalization is to start with a pre-functionalized N-benzylamine or 2,4,5-trichlorobenzenesulfonyl chloride. For example, using a benzylamine with existing substituents such as nitro, amino, hydroxyl, or carboxyl groups allows for their direct incorporation into the final molecule. These functional groups can then be further modified in subsequent reaction steps.

Another strategy involves the direct functionalization of the this compound molecule. Electrophilic aromatic substitution reactions can be used to introduce functional groups onto the aromatic rings, although the directing effects of the existing substituents must be considered. For instance, the trichlorophenyl ring is highly deactivated, making further substitution challenging. The N-benzyl ring, however, is more amenable to electrophilic substitution.

The development of polyfunctionalized benzenesulfonamide derivatives has been reported in the literature, showcasing a variety of synthetic approaches. For instance, the synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives was achieved through the reaction of chalcones with benzenesulfonylaminoguanidines. This highlights the potential for complex modifications of the sulfonamide scaffold.

Furthermore, the synthesis of benzyl guanidine derivatives has been achieved through a multi-step process involving the use of protecting groups and subsequent deprotection to yield the final polyfunctionalized products. Such strategies could be adapted to introduce guanidinium or other complex functional groups onto the this compound framework.

The synthesis of polyfunctionalized derivatives often requires a combination of different synthetic methodologies, including protection-deprotection strategies, cross-coupling reactions, and functional group interconversions. The precise sequence of reactions is crucial to avoid unwanted side reactions and to ensure the successful synthesis of the target molecule.

Table 2: Synthetic Strategies for Polyfunctionalization

| Strategy | Description | Potential Functional Groups |

| Use of Pre-functionalized Starting Materials | Incorporating functional groups present on the initial benzylamine or sulfonyl chloride. | -NO₂, -NH₂, -OH, -COOH |

| Electrophilic Aromatic Substitution | Direct introduction of functional groups onto the aromatic rings. | -Br, -Cl, -NO₂ |

| Cross-Coupling Reactions | Formation of new C-C or C-N bonds to introduce complex substituents. | Aryl, Heteroaryl, Alkyl groups |

| Functional Group Interconversion | Modification of existing functional groups to create new ones. | -NH₂ to -N₃, -COOH to -COOR |

Structure Activity Relationship Sar Studies Non Biological Contexts

Influence of Substituents on Crystal Packing and Supramolecular Assembly

The crystal packing and supramolecular assembly of N-benzyl-2,4,5-trichlorobenzenesulfonamide are anticipated to be significantly influenced by the steric and electronic nature of its constituent groups. The 2,4,5-trichlorophenyl moiety, in particular, plays a crucial role in directing the intermolecular interactions that define the crystal lattice.

The presence of multiple chlorine atoms on the phenyl ring introduces the potential for various non-covalent interactions, including halogen bonding (C–Cl···O and C–Cl···π) and other dipole-dipole interactions. These interactions, coupled with potential π-π stacking between the phenyl rings, are likely to be dominant forces in the supramolecular assembly.

In a closely related compound, phenyl 2,4,5-trichlorobenzenesulfonate, the two aryl rings are oriented gauche to one another, with a dihedral angle of 72.40 (7)°. The crystal structure of this molecule is characterized by ribbons formed through C–Cl···π interactions. It is plausible that this compound would adopt a similar extended structure in the solid state, driven by analogous intermolecular forces. The N-H group in the sulfonamide linkage also introduces the possibility of hydrogen bonding, which would further stabilize the crystal lattice.

Effects of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of this compound is primarily associated with the sulfonamide N-H proton, the benzylic C-H bonds, and the potential for nucleophilic substitution at the sulfonyl group or the benzyl (B1604629) carbon.

The acidity of the N-H proton is enhanced by the strong electron-withdrawing effect of the 2,4,5-trichlorobenzenesulfonyl group, making it susceptible to deprotonation by a base. This property is a common feature of sulfonamides and is crucial for many of their chemical transformations.

The benzyl group is known to be susceptible to oxidative cleavage. Studies on related N-benzyl amides and sulfonamides have demonstrated that the benzyl group can be removed under oxidative conditions. For instance, various N-benzyl amides can be debenzylated using reagents like alkali metal bromides. This reactivity is a key consideration in synthetic applications where the benzyl group is used as a protecting group.

Furthermore, the presence of three chlorine atoms on the benzenesulfonyl ring significantly influences the electrophilicity of the sulfur atom. These electron-withdrawing groups make the sulfonyl center more susceptible to nucleophilic attack, although the steric hindrance from the ortho-chloro substituent may modulate this reactivity. The chlorine substituents themselves are generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Relationship Between Molecular Structure and Spectroscopic Signatures

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for the N-H and S=O stretching vibrations. The N-H stretch would likely appear in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are anticipated to be observed around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands from both the benzyl and trichlorophenyl rings would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the N-H proton would likely appear as a broad singlet, with its chemical shift being concentration-dependent. The benzylic protons (CH₂) would give rise to a doublet coupled to the N-H proton, typically in the 4.0-5.0 ppm region. The aromatic protons of the benzyl group would appear as a multiplet in the 7.2-7.5 ppm range. The two remaining protons on the trichlorophenyl ring would appear as distinct singlets in the downfield aromatic region due to the deshielding effect of the chlorine atoms and the sulfonyl group.

The ¹³C NMR spectrum would show a characteristic resonance for the benzylic carbon around 45-55 ppm. The aromatic carbons would appear in the 120-140 ppm region, with the carbons bearing chlorine atoms showing characteristic shifts. The carbon attached to the sulfur atom would be significantly deshielded.

| Predicted Spectroscopic Data for this compound | |

| Technique | Expected Signature |

| IR (cm⁻¹) | N-H stretch: 3200-3300SO₂ asym. stretch: 1350-1370SO₂ sym. stretch: 1160-1180 |

| ¹H NMR (ppm) | N-H: variable (broad singlet)CH₂: 4.0-5.0 (doublet)Aromatic H (benzyl): 7.2-7.5 (multiplet)Aromatic H (trichlorophenyl): >7.5 (singlets) |

| ¹³C NMR (ppm) | CH₂: 45-55Aromatic C: 120-140 |

Correlating Structural Features with Theoretical Parameters (e.g., Dipole Moments, Reactivity Indices)

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. Parameters like dipole moment and reactivity indices help to quantify the effects of its structural features.

Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO is likely to be localized on the more electron-rich benzyl and phenyl rings, while the LUMO is expected to be centered on the electron-deficient 2,4,5-trichlorobenzenesulfonyl group. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) studies on other substituted benzenesulfonamides have highlighted the importance of electrostatic potential and lipophilicity in determining their properties. For this compound, the trichlorophenyl and benzyl groups would contribute significantly to its lipophilicity, while the sulfonamide and chloro substituents would govern its electrostatic properties.

Advanced Methodologies in N Benzyl 2,4,5 Trichlorobenzenesulfonamide Research

High-Throughput Synthesis and Screening for Chemical Reactivity

High-throughput synthesis (HTS) has revolutionized the exploration of chemical reactivity by enabling the rapid generation of a large library of compound analogs. In the context of N-benzyl-2,4,5-trichlorobenzenesulfonamide, HTS platforms can be employed to systematically modify the core structure and screen for desired chemical properties. This is often achieved through parallel synthesis techniques where variations in reactants, catalysts, and reaction conditions are explored simultaneously.

For instance, a typical high-throughput screening campaign might involve the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with a diverse library of substituted benzylamines in a multi-well plate format. The reactivity under different conditions, such as varying solvents and temperatures, can be rapidly assessed. The outcomes of these reactions are often analyzed using high-throughput analytical techniques like mass spectrometry and chromatography to determine reaction yield and purity.

Table 1: Illustrative High-Throughput Screening for this compound Analogs

| Entry | Benzylamine (B48309) Substituent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-methoxy | Pyridine | Dichloromethane (B109758) | 25 | 85 |

| 2 | 4-nitro | Triethylamine | Acetonitrile | 50 | 72 |

| 3 | 2-chloro | DMAP | Tetrahydrofuran (B95107) | 25 | 91 |

| 4 | 3-fluoro | None | Toluene | 80 | 65 |

Note: This data is illustrative and represents a potential outcome of a high-throughput screening experiment.

Automation in Structural Characterization

The structural elucidation of newly synthesized compounds is a critical step in chemical research. Automation has been integrated into various analytical techniques to expedite this process. For this compound and its derivatives, automated platforms for Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are instrumental.

Automated NMR systems with sample changers can run spectra for a large number of samples overnight, providing crucial information about the molecular structure. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) can provide accurate mass data, confirming the elemental composition of the synthesized compounds. Furthermore, robotic crystallization platforms can screen a wide range of conditions to obtain single crystals suitable for X-ray diffraction analysis, which provides definitive three-dimensional structural information.

Table 2: Automated Structural Characterization Techniques

| Technique | Information Obtained | Throughput |

|---|---|---|

| Automated ¹H and ¹³C NMR | Connectivity of atoms, functional groups | High |

| LC-HRMS | Molecular weight, elemental formula | High |

| Automated X-ray Crystallography | 3D molecular structure, stereochemistry | Medium |

Advanced Computational Algorithms for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational algorithms like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) models are particularly relevant. researchgate.netscilit.com

DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, offering insights into the molecule's stability and reactivity. nih.gov These theoretical calculations can help in understanding reaction mechanisms and predicting the outcomes of chemical reactions. QSAR models, on the other hand, can be developed to correlate the structural features of a series of this compound analogs with their chemical reactivity or other properties. This predictive capability is invaluable for designing new compounds with desired characteristics. Recent advancements in artificial intelligence and machine learning are further enhancing the predictive power of these computational tools. oup.com

Table 3: Predictable Properties using Computational Algorithms

| Property | Computational Method | Relevance |

|---|---|---|

| Molecular Geometry | DFT | Understanding 3D structure and steric effects |

| Reaction Energy Profile | DFT | Predicting reaction feasibility and kinetics |

| Spectroscopic Data (NMR, IR) | DFT | Aiding in structural characterization researchgate.net |

| Chemical Reactivity | QSAR | Guiding the synthesis of new analogs |

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound, several green chemistry approaches can be adopted to enhance the sustainability of the process.

One key aspect is the use of environmentally benign solvents or even solvent-free reaction conditions. walisongo.ac.id For instance, the traditional synthesis might use chlorinated solvents, which are environmentally persistent. A greener alternative could involve using water, ethanol, or ionic liquids as the reaction medium. tandfonline.com Another approach is the use of catalysts to improve reaction efficiency and reduce waste. walisongo.ac.id For example, a solid-supported catalyst could be used, which can be easily recovered and reused. Furthermore, optimizing reaction conditions to minimize energy consumption and improve atom economy are central tenets of green chemistry that can be applied to the synthesis of this compound. walisongo.ac.id

Table 4: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvent | Dichloromethane, Chloroform | Water, Ethanol, or solvent-free |

| Catalyst | Stoichiometric base (e.g., pyridine) | Catalytic amount of a recyclable base |

| Energy | High temperature, long reaction times | Microwave-assisted synthesis, lower temp |

| Atom Economy | Moderate | High |

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to N-benzyl-2,4,5-trichlorobenzenesulfonamide and its derivatives is a primary area for future investigation. While the classical approach involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with benzylamine (B48309), modern synthetic chemistry offers a range of more sophisticated and potentially higher-yielding alternatives.

Future research could focus on palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which has proven highly effective for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nl This approach could offer milder reaction conditions and broader functional group tolerance compared to traditional methods. Researchers could explore various palladium precatalysts and phosphine ligands to optimize the coupling of 2,4,5-trichlorobenzene derivatives with benzylamine.

Furthermore, the development of one-pot synthesis protocols would be a significant advancement. These methods, which combine multiple reaction steps into a single operation, can improve efficiency by reducing purification steps and solvent usage.

| Synthetic Approach | Potential Advantages | Key Parameters to Investigate |

| Classical Synthesis | Straightforward, readily available starting materials. | Base, solvent, temperature, reaction time. |

| Buchwald-Hartwig Amination | Mild reaction conditions, high functional group tolerance, potentially higher yields. | Palladium source, phosphine ligand, base, solvent. wikipedia.orglibretexts.orgrug.nl |

| One-Pot Methodologies | Increased efficiency, reduced waste, cost-effective. | Sequential reagent addition, catalyst compatibility. |

Development of New Chemical Transformations

The unique structural features of this compound open up numerous avenues for the development of new chemical transformations. These can be broadly categorized into reactions involving the sulfonamide moiety and transformations of the polychlorinated aromatic ring.

Reactions at the Sulfonamide Moiety: The N-H bond of the sulfonamide is amenable to a variety of chemical modifications. Alkylation, arylation, or acylation at this position could be explored to generate a library of diverse derivatives. The development of selective debenzylation methods would also be valuable, providing access to the primary sulfonamide for further functionalization.

Transformations of the Polychlorinated Aromatic Ring: The three chlorine atoms on the benzene (B151609) ring are potential handles for a range of cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling wikipedia.orglibretexts.orgorganic-chemistry.org and Stille coupling could be employed to introduce new carbon-carbon bonds, leading to the synthesis of biaryl and other extended aromatic systems. These transformations are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. wikipedia.org

Additionally, nucleophilic aromatic substitution (SNAr) reactions on the electron-deficient trichlorinated ring could be investigated. wikipedia.orgmasterorganicchemistry.com The presence of the strongly electron-withdrawing sulfonyl group should activate the ring towards attack by nucleophiles, potentially allowing for the selective replacement of one or more chlorine atoms with other functional groups like amines, alkoxides, or thiolates. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these substitutions would be a key aspect to study.

| Transformation Type | Potential Reagents and Catalysts | Expected Products |

| N-Alkylation/Arylation | Alkyl halides, aryl boronic acids with appropriate catalysts. | N,N-disubstituted sulfonamides. |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base. wikipedia.orglibretexts.orgorganic-chemistry.org | Benzyl-(biphenyl)sulfonamides. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, phosphine ligand. wikipedia.orglibretexts.orgrug.nl | Amino-substituted benzenesulfonamides. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, KSR, HNR₂). wikipedia.orgmasterorganicchemistry.com | Methoxy-, thioether-, or amino-substituted benzenesulfonamides. |

In-depth Computational Studies of Reaction Mechanisms

To complement experimental investigations, in-depth computational studies can provide valuable insights into the reaction mechanisms of the proposed synthetic pathways and chemical transformations. Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction intermediates and transition states, elucidating the energetics and kinetics of different reaction pathways.

For instance, computational studies could be employed to:

Predict the regioselectivity of SNAr reactions: By calculating the activation energies for nucleophilic attack at the different chlorinated positions of the aromatic ring, the most likely site of substitution can be predicted.

Elucidate the mechanism of palladium-catalyzed cross-coupling reactions: The intricate catalytic cycles of reactions like the Suzuki and Buchwald-Hartwig aminations can be modeled to understand the roles of the ligand, base, and solvent in promoting the desired transformation. wikipedia.org

Investigate the conformational preferences of this compound and its derivatives: Understanding the three-dimensional structure of these molecules is crucial for designing analogues with specific chemical properties.

These computational investigations can guide experimental design, saving time and resources by identifying the most promising reaction conditions and substrates.

Design of Next-Generation Analogues for Specific Chemical Applications

The knowledge gained from exploring novel synthetic pathways and chemical transformations can be leveraged to design and synthesize next-generation analogues of this compound with tailored properties for specific chemical applications.

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, and the trichlorinated benzene ring is a feature of some herbicides and fungicides. By systematically modifying the structure of this compound, it may be possible to develop new compounds with applications in areas such as:

Materials Science: The introduction of functional groups through cross-coupling reactions could lead to the development of novel organic materials with interesting photophysical or electronic properties.

Agrochemicals: The synthesis and screening of a library of analogues could identify new compounds with enhanced herbicidal or fungicidal activity.

Chemical Biology: The development of fluorescently labeled or biotinylated derivatives could provide valuable tools for studying biological processes.

Q & A

Q. What synthetic routes are recommended for N-benzyl-2,4,5-trichlorobenzenesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of benzylamine with 2,4,5-trichlorobenzenesulfonyl chloride under anhydrous conditions. Optimize by using a polar aprotic solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC (Rf values ≈ 0.4–0.6 in ethyl acetate/hexane) . Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution). Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments (1:1.2 molar ratio of benzylamine to sulfonyl chloride) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Confirm structure using:

- 1H/13C NMR : Identify benzyl protons (δ 4.2–4.5 ppm) and aromatic signals (δ 7.2–8.0 ppm for trichlorophenyl) .

- FT-IR : Validate sulfonamide group (S=O stretches at 1150–1350 cm⁻¹, N-H bend at ~1540 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S-N torsion angles) for absolute confirmation .

- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]+ at m/z 370–375) .

Advanced Research Questions

Q. What methodologies are employed to assess antimicrobial activity, and how should conflicting MIC data across studies be interpreted?

- Methodological Answer :

- Protocol : Use broth microdilution (CLSI guidelines) with serial dilutions (1–256 µg/mL) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., streptomycin for bacteria, ketoconazole for fungi) and solvent controls (DMSO <1% v/v) .

- Data Interpretation : Conflicting MIC values may arise from strain variability (e.g., C. albicans vs. A. flavus), inoculum size (1–5×10⁵ CFU/mL), or growth media (Mueller-Hinton vs. Sabouraud dextrose). Address discrepancies by replicating assays (n=3), applying statistical tests (e.g., Duncan’s multiple range test at p<0.05), and reporting geometric mean MICs .

Q. How can molecular docking studies evaluate interactions with microbial target enzymes?

- Methodological Answer :

- Software : Use AutoDock 4.2 or similar tools. Prepare the ligand (this compound) by optimizing geometry (Mercury 3.1) and converting to PDBQT format .

- Target Selection : Dock against enzymes like AmpC β-lactamase (PDB:1KE4) or CYP51. Define binding pockets using AutoGrid (grid spacing 0.375 Å) and run 50–100 Lamarckian genetic algorithm simulations .

- Validation : Compare docking scores (ΔG ≤ -6 kcal/mol suggests strong binding) with known inhibitors. Cross-validate via MD simulations or in vitro enzyme inhibition assays .

Q. What experimental designs are recommended for analyzing antioxidant activity and cytotoxicity?

- Methodological Answer :

- Antioxidant Assays :

- DPPH Scavenging : Incubate 100–1000 µg/mL compound with 0.1 mM DPPH; measure absorbance at 517 nm after 30 min. Express activity as % inhibition relative to ascorbic acid .

- CUPRAC : Mix compound with Cu(II)-neocuproine; measure absorbance at 450 nm. Calculate mM Fe(II)/g equivalence .

- Cytotoxicity : Use MTT assay (IC50 determination) on cancer cell lines (e.g., HeLa). Treat cells with 10–200 µg/mL compound for 48h; quantify viability via absorbance at 570 nm. Calculate IC50 using nonlinear regression (GraphPad Prism) .

Q. How should researchers address contradictions in bioactivity data between in silico and in vitro studies?

- Methodological Answer : Discrepancies (e.g., strong docking scores but weak MICs) may stem from poor compound solubility or off-target effects. Mitigate by:

- Solubility Testing : Use HPLC to measure aqueous solubility; employ co-solvents (e.g., PEG-400) if needed .

- Permeability Assays : Perform Caco-2 monolayer studies to assess membrane penetration.

- Mechanistic Follow-Up : Validate enzyme inhibition (e.g., β-lactamase kinetics) or use transcriptomics to identify unintended pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.